molecular formula C20H25BrN2O2 B442258 1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

Cat. No.: B442258
M. Wt: 405.3g/mol
InChI Key: FTFYMPYCBLYAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, features a bromobenzyl group and a dimethoxybenzyl group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 4-bromobenzyl chloride with 3,5-dimethoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The bromobenzyl and dimethoxybenzyl groups may contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(3,5-dimethoxybenzyl)piperazine
  • 1-(4-Methylbenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Uniqueness

1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of bromobenzyl and dimethoxybenzyl groups attached to the piperazine ring may also contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-11-17(12-20(13-19)25-2)15-23-9-7-22(8-10-23)14-16-3-5-18(21)6-4-16/h3-6,11-13H,7-10,14-15H2,1-2H3

InChI Key

FTFYMPYCBLYAME-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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